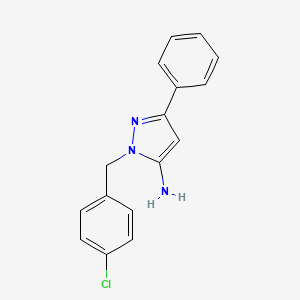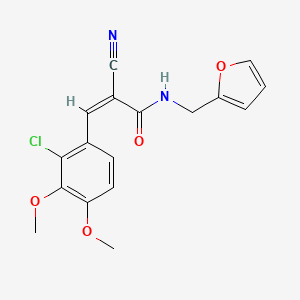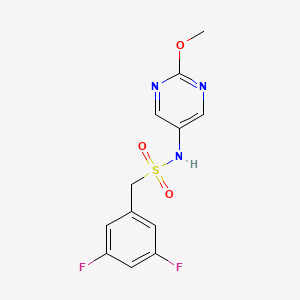![molecular formula C20H22N2O3S B2854915 N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-76-2](/img/structure/B2854915.png)
N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound seems to be a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound . The presence of the pyrrolo[3,2,1-ij]quinoline structure suggests that it might have similar properties to other compounds in this class .
Synthesis Analysis
While the exact synthesis process for this compound is not available, related compounds have been synthesized using various methods. For instance, the Stollé type reaction of hydroquinoline with oxalyl chloride has been used to annelate a pyrroledione fragment at the i,j sides of hydroquinoline . Another method involves the condensation of 6-bromo-1,2,3,4-tetrahydroquinoline with triethylmethane tricarboxylate .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of the pyrrolo[3,2,1-ij]quinoline structure. The structure of related compounds has been confirmed by elemental analysis and standard spectral methods .Chemical Reactions Analysis
The chemical reactivity of this compound is likely to be similar to that of other quinoline derivatives. Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions .科学的研究の応用
Synthesis Methods and Chemical Properties
Several studies have focused on the synthesis of quinoline derivatives, including compounds similar to N-(3,4-dimethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, and their chemical properties. The synthesis of these compounds often involves complex chemical reactions aimed at integrating the quinoline structure with various functional groups to enhance their biological activity or to study their chemical behavior. For example, the synthesis of quinoline and naphthyridine sulfonamide or phosphonic acid derivatives explored different synthetic pathways to achieve desired chemical structures and assess their antimicrobial activity, although no significant activity was noted in some cases (Yanagisawa et al., 1973).
Biological Activities and Potential Applications
The biological activities of quinoline sulfonamides, including those similar to the compound , have been a significant focus of research. These compounds have been investigated for various biological activities, such as antimicrobial, antimalarial, and anticancer properties. For instance, novel sulfonamide derivatives were synthesized and evaluated for their pro-apoptotic effects on cancer cells, indicating the potential for these compounds in cancer therapy (Cumaoğlu et al., 2015). Similarly, N-(7-chloroquinolinyl-4-aminoalkyl)arylsulfonamides showed promising antimalarial activity, suggesting the role of the sulfonamide moiety in inhibiting hemozoin formation, a crucial process in the malaria parasite's lifecycle (Verma et al., 2016).
特性
IUPAC Name |
N-(3,4-dimethylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-13-5-7-17(10-14(13)2)21-26(24,25)18-11-15-4-3-9-22-19(23)8-6-16(12-18)20(15)22/h5,7,10-12,21H,3-4,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJBHHGRFFIRQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(4-ethoxyphenyl)ethan-1-one](/img/structure/B2854834.png)
![5,5,7,7-Tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2854835.png)

![2-(4-ethoxyphenyl)-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2854838.png)




![N-[6-(dipropylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2854849.png)
![2-cyclopentyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2854850.png)
![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)

![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)
